8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one
Overview
Description
8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom at the 8th position of quinoline.
Hydroxylation: Addition of hydroxyl groups at the 5th and 4th positions.
Hydroxyethylation: Introduction of a hydroxyethyl group at the 4th position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of hydroxyquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one may have various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Interaction: Modulating the activity of cellular receptors.
Pathway Modulation: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
8-bromoquinoline: Lacks the hydroxy and hydroxyethyl groups.
5-hydroxyquinoline: Lacks the bromine and hydroxyethyl groups.
4-hydroxyethylquinoline: Lacks the bromine and hydroxy groups.
Uniqueness
8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one is unique due to the combination of bromine, hydroxy, and hydroxyethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
8-bromo-5-hydroxy-4-(2-hydroxyethyl)-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-7-1-2-8(15)10-6(3-4-14)5-9(16)13-11(7)10/h1-2,5,14-15H,3-4H2,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEMCVZNRUFTBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=CC(=O)N2)CCO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301208622 | |
Record name | 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301208622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155270-69-1 | |
Record name | 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1155270-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301208622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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